N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O2S/c1-2-3-13-26-20-12-11-19(17-5-4-6-18(22(17)20)23(26)28)25-21(27)14-29-16-9-7-15(24)8-10-16/h4-12H,2-3,13-14H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKWBOSUPVDWSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C3C(=C(C=C2)NC(=O)CSC4=CC=C(C=C4)F)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)thio)acetamide is a complex organic compound that belongs to the class of indole derivatives and has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 365.45 g/mol. The compound features a dihydrobenzo[cd]indole moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N3O3S |
| Molecular Weight | 365.45 g/mol |
| CAS Number | 1097616-62-0 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of dihydrobenzo[cd]indoles have exhibited significant cytotoxicity against various cancer cell lines. One study demonstrated that related compounds could inhibit cell proliferation in human breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cell lines with IC50 values in the low micromolar range .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Oncogenic Pathways : Compounds from the same class have been shown to interfere with key signaling pathways involved in cancer progression, such as the Raf/MEK/ERK pathway.
- Induction of Apoptosis : Research indicates that these compounds can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.
- Cell Cycle Arrest : Some derivatives have been reported to induce cell cycle arrest at the G2/M phase, thereby preventing cancer cells from proliferating .
Antimicrobial Activity
This compound has also shown promising antimicrobial properties. In vitro studies suggest that similar compounds exhibit significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the thioacetamide group enhances its interaction with microbial targets.
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be influenced by its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Dihydrobenzo[cd]indole core | Enhances anticancer activity |
| Thio group | Increases antimicrobial potency |
| Fluorophenyl moiety | Modulates lipophilicity and bioavailability |
Study on Anticancer Activity
A study published in Chemico-Biological Interactions examined a series of related indole derivatives for their anticancer properties. The results indicated that certain modifications to the dihydrobenzo[cd]indole scaffold significantly improved their cytotoxic effects against various cancer cell lines . The study concluded that further exploration into these modifications could yield more potent anticancer agents.
Study on Antimicrobial Effects
Another investigation assessed the antimicrobial efficacy of thioacetamide derivatives against a panel of bacterial pathogens. The findings revealed that compounds with a similar structure to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This suggests potential for development into new antimicrobial therapies.
Scientific Research Applications
Research indicates that N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)thio)acetamide exhibits several promising biological activities:
Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve:
- Induction of apoptosis
- Cell cycle arrest
Antimicrobial Activity : The compound has been evaluated for its effectiveness against various bacterial and fungal strains. In vitro studies have shown significant antimicrobial properties, indicating its potential as a therapeutic agent against infections.
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Formation of the Benzoindole Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Butyl Group : Often done via alkylation reactions using butyl halides under basic conditions.
- Attachment of the Thioacetamide Group : This is usually performed through nucleophilic substitution reactions with thioacetic acid derivatives.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Anticancer Studies : A study demonstrated that derivatives of this compound exhibited significant growth inhibition in various cancer cell lines, including breast and prostate cancer cells. The results indicated that the compound could be a lead candidate for further development in cancer therapeutics .
- Antimicrobial Evaluation : Another research effort focused on the antimicrobial properties of related compounds, showing that modifications in the chemical structure could enhance efficacy against resistant bacterial strains .
- Molecular Docking Studies : Computational studies have been performed to understand the binding interactions of this compound with biological targets, which can provide insights into its mechanism of action and guide further modifications for improved activity .
Q & A
Basic: What are the optimal synthetic routes for synthesizing N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)thio)acetamide?
Methodological Answer:
The synthesis typically involves sequential functionalization of the benzo[cd]indole core. Key steps include:
- Amide Coupling : React the benzo[cd]indol-6-amine derivative with 2-((4-fluorophenyl)thio)acetic acid using coupling agents like EDCI/HOBt or DCC.
- Oxo-group Introduction : Oxidize the intermediate using mild oxidizing agents (e.g., MnO₂) to form the 2-oxo-1,2-dihydrobenzo[cd]indole moiety.
- Butylation : Introduce the 1-butyl group via alkylation with 1-bromobutane under basic conditions (e.g., K₂CO₃ in DMF).
Validate each step using TLC and intermediate characterization via -NMR and IR spectroscopy .
Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the butyl chain (δ ~0.8–1.5 ppm), fluorophenyl group (δ ~7.0–7.5 ppm), and acetamide carbonyl (δ ~170 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]⁺ ~450–470 Da).
- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, S-C aromatic stretch at ~700 cm⁻¹).
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals and refine using SHELX .
Advanced: How can researchers resolve contradictions in spectral data during characterization?
Methodological Answer:
- Heteronuclear Correlation Experiments : Perform HSQC and HMBC to assign ambiguous proton-carbon correlations, especially for overlapping signals in the aromatic region.
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA).
- Crystallographic Refinement : If X-ray data conflicts with solution-phase spectra, consider conformational flexibility or solvent effects. Use SHELXL for rigorous refinement .
Advanced: What computational tools are suitable for analyzing the compound's molecular interactions and electronic properties?
Methodological Answer:
- Molecular Visualization : UCSF Chimera for 3D structural analysis, including hydrogen bonding and π-π stacking interactions .
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with biological targets (e.g., enzymes or receptors).
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps to assess reactivity.
- Molecular Dynamics (MD) : Simulate solvation effects or protein-ligand dynamics using GROMACS or AMBER .
Advanced: How can the crystal structure of this compound be determined and validated?
Methodological Answer:
- Data Collection : Use a single-crystal X-ray diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Employ SHELXT for phase problem resolution via intrinsic phasing or Patterson methods.
- Refinement : Refine with SHELXL, adjusting thermal parameters and validating via R-factor (<5%) and residual electron density maps. Deposit final CIF files in the Cambridge Structural Database (CSD) .
Advanced: What safety protocols are critical for handling thioacetamide derivatives in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect thio-containing waste in labeled containers for incineration.
- Emergency Measures : In case of skin contact, wash immediately with soap/water (15+ minutes). For inhalation, move to fresh air and seek medical attention. Reference SDS guidelines for specific hazards .
Advanced: How can researchers design assays to evaluate the biological activity of this compound?
Methodological Answer:
- Target Identification : Use cheminformatics tools (e.g., SwissTargetPrediction) to hypothesize targets based on structural analogs.
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ via fluorescence-based or colorimetric assays (e.g., NADH depletion for oxidoreductases).
- Cytotoxicity : Use MTT or resazurin assays on cell lines (e.g., HeLa or HEK293).
- Data Interpretation : Apply nonlinear regression (GraphPad Prism) for dose-response curves and assess statistical significance via ANOVA .
Advanced: What strategies mitigate synthetic challenges in scaling up this compound?
Methodological Answer:
- Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and yield.
- Catalysis : Use Pd/C or Ni catalysts for efficient C–S bond formation in the thioacetamide moiety.
- Purification : Employ flash chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .
Advanced: How can researchers validate the compound's stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Studies : Store aliquots at 4°C, 25°C, and 40°C with controlled humidity (ICH Q1A guidelines).
- Analytical Monitoring : Assess degradation via HPLC (C18 column, acetonitrile/water gradient) at 0, 1, 3, and 6 months.
- Mass Spectrometry : Identify degradation products (e.g., hydrolysis of the acetamide group) via LC-MS/MS .
Advanced: What are the best practices for documenting and reporting crystallographic data?
Methodological Answer:
- CIF File Preparation : Include all experimental details (temperature, wavelength) and refinement parameters (R-factors, Flack parameter).
- Validation Tools : Use PLATON or checkCIF to ensure compliance with IUCr standards.
- Publication : Adhere to Acta Crystallographica guidelines, including ORTEP diagrams and hydrogen bonding tables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
